17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate)
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Overview
Description
17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate) is a synthetic steroidal compound It is structurally related to estradiol, a natural estrogen hormone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate) typically involves multiple steps starting from estrone or estradiol. Key steps include:
Ethynylation: Introduction of the ethynyl group at the 17-position.
Acetylation: Formation of acetate esters at the 3 and 17 positions.
Butenoate Formation: Addition of the butenoate group at the 17-position.
Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.
Reduction: Reduction reactions can modify the double bonds or the ethynyl group.
Substitution: The acetate and butenoate groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acidic or basic catalysts for ester hydrolysis or transesterification.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Saturated derivatives.
Substitution Products: Free alcohols or other ester derivatives.
Chemistry:
- Used as a precursor in the synthesis of other steroidal compounds.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its effects on cellular processes, particularly those related to estrogen receptors.
Medicine:
- Potential use in hormone replacement therapy due to its estrogenic activity.
- Explored as a component in contraceptive formulations.
Industry:
- Utilized in the production of pharmaceuticals and as a research chemical in the development of new drugs.
Mechanism of Action
The compound exerts its effects primarily through interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes such as cell growth, differentiation, and reproductive functions. The specific pathways involved include the activation of estrogen response elements in the DNA, leading to transcriptional changes.
Comparison with Similar Compounds
Estradiol: A natural estrogen with similar structural features but lacking the synthetic modifications.
Ethinylestradiol: A synthetic estrogen commonly used in contraceptives, similar in structure but with different ester groups.
Uniqueness: 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate) is unique due to its specific ester modifications, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. These modifications can enhance its stability and bioavailability compared to other estrogens.
This detailed overview provides a comprehensive understanding of 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate), commonly referred to as a derivative of ethynyl estradiol, is a synthetic estrogen used in various therapeutic applications, including hormonal contraception and hormone replacement therapy. This compound exhibits significant biological activity, influencing various physiological processes through its interaction with estrogen receptors. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on different biological systems, and relevant research findings.
The molecular formula of 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) is C28H36O6. It features a complex structure that includes ethynyl and acetate functional groups which contribute to its biological potency.
Property | Value |
---|---|
Molecular Weight | 436.58 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
CAS Number | Not available |
The primary mechanism by which 17-Ethynyl-4-estrene-3,17-diol-3-acetate exerts its biological effects is through binding to estrogen receptors (ERα and ERβ). Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression by interacting with estrogen response elements (EREs) in target genes. This action leads to various physiological responses including:
- Cell Proliferation : The compound promotes cellular proliferation in estrogen-sensitive tissues such as breast and endometrial tissues.
- Apoptosis Regulation : It modulates apoptotic pathways, influencing cell survival and death.
- Metabolic Effects : Alters lipid metabolism and glucose homeostasis.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Cell Proliferation Studies : Research has shown that 17-Ethynyl-4-estrene derivatives can stimulate the proliferation of MCF-7 breast cancer cells. An IC50 value was determined for this compound indicating its potency in promoting cell growth at low concentrations .
- Apoptosis Induction : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Endocrine Disruption Potential : Investigations into the endocrine-disrupting properties revealed that this compound could interfere with normal hormonal signaling pathways, leading to potential reproductive toxicity .
Table 2: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Cell Proliferation | Stimulates growth in MCF-7 cells | |
Apoptosis Induction | Induces apoptosis in cancer cells | |
Endocrine Disruption | Alters hormonal signaling |
Safety Profile
While 17-Ethynyl-4-estrene derivatives are widely used therapeutically, they also present safety concerns:
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-6-28(34-26(31)15-17(2)32-18(3)29)14-12-25-24-9-7-20-16-21(33-19(4)30)8-10-22(20)23(24)11-13-27(25,28)5/h1,15-16,21-25H,7-14H2,2-5H3/b17-15-/t21-,22-,23+,24+,25-,27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLLMPFMXAPFRE-CEUBYHBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)OC(=O)C)C)C#C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@H]34)OC(=O)C)C)C#C)/OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142154-46-9 |
Source
|
Record name | 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142154469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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